molecular formula C23H21N5O5 B2863806 N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 941953-05-5

N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2863806
CAS RN: 941953-05-5
M. Wt: 447.451
InChI Key: VPHMHSYJCHROIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H21N5O5 and its molecular weight is 447.451. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Formation

The formation of heterocyclic derivatives of guanidine showcases a method for generating complex structures that may offer a basis for designing novel compounds with potential biological activity. Specifically, the study by Banfield, Fallon, and Gatehouse (1987) provides insights into the synthesis and structural determination of such compounds, highlighting the intricate nature of chemical reactions involved in their formation. This research underscores the potential for creating new molecules with significant applications in scientific research, including drug discovery and development (Banfield, Fallon, & Gatehouse, 1987).

Radiosynthesis for Imaging Applications

The development of selective radioligands for imaging applications, such as [18F]PBR111, emphasizes the importance of chemical modifications in enhancing the specificity and efficacy of compounds for positron emission tomography (PET) imaging. Dollé and colleagues (2008) illustrate the radiosynthesis process, which includes fluorine-18 labeling, to enable in vivo imaging of the translocator protein. This research highlights the compound's utility in neuroimaging and the broader implications for studying neuroinflammatory processes, providing a tool for medical research and potential diagnostic applications (Dollé et al., 2008).

Antimicrobial Activity

The synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings using specific starting materials demonstrates the antimicrobial potential of these compounds. Hossan et al. (2012) report on the creation of these compounds and their comparative efficacy to standard drugs in inhibiting bacterial and fungal growth. This work signifies the role of chemical synthesis in addressing challenges in antimicrobial resistance, suggesting a pathway for developing new antibiotics and antifungal agents (Hossan et al., 2012).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2,4-dioxo-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5/c1-32-18-8-7-16(11-19(18)33-2)26-20(29)14-27-17-6-4-10-25-21(17)22(30)28(23(27)31)13-15-5-3-9-24-12-15/h3-12H,13-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHMHSYJCHROIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

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